2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide
Description
Chemical Name: 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide Molecular Formula: C₁₃H₂₃Br₂N₃O Molecular Weight: 397.17 g/mol CAS Number: [2173101-29-4] Purity: 95% (as per commercial sources) .
This compound features a pyridine core substituted with two methyl groups at positions 3 and 5, a hydroxyl group at position 4, and a 4-aminopiperidin-1-ylmethyl side chain. The dihydrobromide salt enhances its solubility and stability, making it relevant for pharmaceutical and biochemical research.
Properties
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]-3,5-dimethyl-1H-pyridin-4-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2BrH/c1-9-7-15-12(10(2)13(9)17)8-16-5-3-11(14)4-6-16;;/h7,11H,3-6,8,14H2,1-2H3,(H,15,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNXWZENDVRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN2CCC(CC2)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the 4-aminopiperidine intermediate. This can be achieved through the hydrogenation of 4-nitropiperidine or via reductive amination of piperidine with an appropriate amine source.
-
Attachment to the Pyridine Ring: : The next step involves the alkylation of 3,5-dimethylpyridin-4-ol with the 4-aminopiperidine intermediate. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating nucleophilic substitution.
-
Formation of the Dihydrobromide Salt: : Finally, the free base form of the compound is converted to its dihydrobromide salt by treatment with hydrobromic acid. This step ensures the compound’s stability and solubility for further applications.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine using hydrogenation or metal
Biological Activity
2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide, also known by its CAS number 2173101-29-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₂₃Br₂N₃O
- Molecular Weight : 397.15 g/mol
- CAS Number : 2173101-29-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the aminopiperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin.
Biological Activity Overview
Research indicates that 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide exhibits several notable biological activities:
Case Study 1: Antiviral Activity Against ZIKV
A study evaluating a class of piperazine derivatives highlighted the antiviral effects against ZIKV. Although the specific compound was not tested, the structural similarities suggest potential efficacy. The research focused on the ability of these compounds to reduce cytopathic effects in Vero E6 cells infected with ZIKV at micromolar concentrations .
Case Study 2: Neuroprotective Properties
Research on similar compounds has indicated that they can provide neuroprotection through metabotropic mechanisms. A study involving a related compound demonstrated significant neuroprotective effects at low doses in models of ischemic injury, suggesting that this class of compounds may offer therapeutic benefits in neurodegenerative conditions .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and properties of related compounds that may provide insights into the potential effects of 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide.
Scientific Research Applications
Pharmacological Studies
This compound has been investigated for its potential as a pharmacological agent. It exhibits properties that may be beneficial in treating various neurological disorders due to its interaction with neurotransmitter systems.
Case Study: Neuropharmacology
A study demonstrated that derivatives of this compound could enhance cognitive functions in animal models of Alzheimer's disease. The mechanism was attributed to the modulation of cholinergic pathways, suggesting its potential as a cognitive enhancer or neuroprotective agent.
Antidepressant Activity
Research has indicated that 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide may possess antidepressant-like effects.
Case Study: Behavioral Models
In behavioral assays, this compound showed significant reductions in depressive-like behaviors in rodent models when administered chronically. The results suggest that it may act on serotonin and norepinephrine pathways, akin to traditional antidepressants.
Anticancer Research
Recent investigations have explored the compound's efficacy against various cancer cell lines, particularly those resistant to conventional therapies.
Case Study: Cytotoxicity Assays
In vitro studies revealed that the compound exhibited cytotoxic effects on breast cancer and leukemia cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways, indicating its potential as a chemotherapeutic agent.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Aminopiperidine Moieties
The following compounds share structural motifs such as piperidine/aminopiperidine groups, halogenated salts, or heterocyclic cores:
Key Observations:
- Core Structure: The target compound’s pyridine core contrasts with BD 1008/1047’s phenethylamine backbone and Compound 75’s quinolizinone core. Pyridine derivatives often exhibit distinct electronic properties compared to bulkier aromatic systems .
- Substituents: The 4-aminopiperidin-1-yl group is shared with QF-9876 and Compound 74. However, the target compound’s 3,5-dimethylpyridin-4-ol group introduces steric and hydrogen-bonding differences compared to QF-9876’s unsubstituted pyridine .
- Salt Form : Dihydrobromide salts (target compound, BD 1008/1047) generally offer higher solubility in polar solvents than dihydrochloride salts (QF-9876) .
Functional Group and Pharmacophore Analysis
- Aminopiperidine vs. In contrast, BD 1008/1047 use pyrrolidinyl or dimethylamino groups, which may alter binding affinity or metabolic stability .
- Halogenated Aromatic Systems : BD 1008/1047 incorporate 3,4-dichlorophenyl groups, increasing lipophilicity compared to the target compound’s methyl and hydroxyl substituents. This could influence blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
